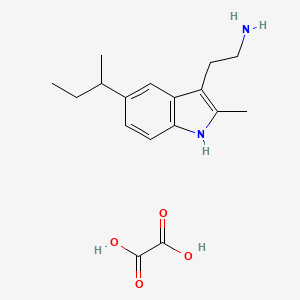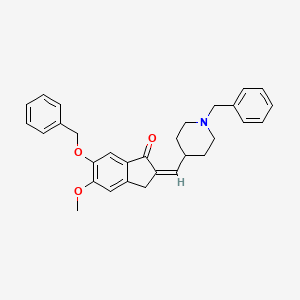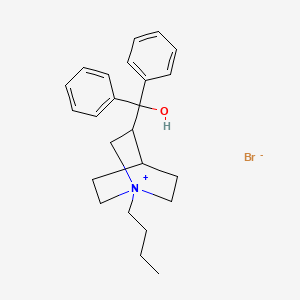
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole is a compound that has garnered attention in the field of organic chemistry due to its unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-phenyl-9H-carbazole with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups back to phosphine groups.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphinyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through its diphenylphosphinyl groups. These groups can form coordination complexes with metal ions, facilitating catalytic reactions. The compound’s electronic properties also enable it to participate in electron transfer processes, which are crucial in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Bis(diphenylphosphinyl)-9,9’-spirobi[9H-fluorene]
- 1,2-Bis(diphenylphosphino)benzene
- Bis(2-diphenylphosphinoethyl)phenylphosphine
Uniqueness
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic properties compared to other similar compounds
Propiedades
Número CAS |
1299463-56-1 |
|---|---|
Fórmula molecular |
C42H31NO2P2 |
Peso molecular |
643.6 g/mol |
Nombre IUPAC |
2,7-bis(diphenylphosphoryl)-9-phenylcarbazole |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-39-40-29-27-38(31-42(40)43(41(39)30-37)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |
Clave InChI |
GOOJXIXLPNPOQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide](/img/structure/B12639115.png)
![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)
![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)


![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)

-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)


